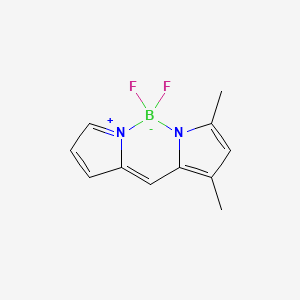

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene

Description

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene is a boron-dipyrromethene (BODIPY) derivative characterized by a rigid, planar indacene core stabilized by a tetracoordinated boron atom. The fluorine atoms at the 4,4-positions and methyl groups at the 1,3-positions enhance its photostability and tune its electronic properties. This compound is synthesized via condensation of pyrrole derivatives followed by boron trifluoride complexation, as demonstrated in and . Its high fluorescence quantum yield, chemical stability, and tunable spectral properties make it a versatile fluorophore for applications in bioimaging, molecular probes, and materials science.

Properties

IUPAC Name |

2,2-difluoro-4,6-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BF2N2/c1-8-6-9(2)16-11(8)7-10-4-3-5-15(10)12(16,13)14/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHALWZKFOHBCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=CC=C3)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65595-30-4, 154793-49-4 | |

| Record name | 4,4-Difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-3-indacene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065595304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene typically involves the condensation of pyrrole derivatives with boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron complex. The general steps include:

Condensation: Pyrrole derivatives are condensed with boron trifluoride etherate in the presence of a base such as triethylamine.

Purification: The crude product is purified using column chromatography to obtain the desired fluorescent dye.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, often modifying the functional groups attached to the core structure.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its electronic properties and fluorescence characteristics.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.

Electrophilic Substitution: Reagents like halogens and sulfonyl chlorides are used under controlled conditions to prevent overreaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with altered fluorescence properties, useful in various applications .

Scientific Research Applications

Fluorescent Imaging

BODIPY compounds are widely used as fluorescent dyes due to their high quantum yield and photostability. They are utilized in various imaging techniques, including:

- Cell Imaging : BODIPY dyes can label cellular components for fluorescence microscopy. Their stability allows for prolonged imaging sessions without significant photobleaching.

- In Vivo Imaging : BODIPY derivatives are employed in animal models for real-time imaging of biological processes, such as tumor growth and drug delivery mechanisms.

Case Study : A study published in The Journal of Physical Chemistry highlighted the use of BODIPY in imaging cancer cells, demonstrating its effectiveness in distinguishing between healthy and malignant tissues based on fluorescence intensity variations .

Biological Sensing

BODIPY compounds serve as excellent sensors due to their ability to respond to environmental changes, such as pH or ion concentrations:

- pH Sensors : The fluorescence properties of BODIPY can be tuned to indicate pH changes, making them useful in biological assays.

- Metal Ion Detection : Certain BODIPY derivatives selectively bind to metal ions (e.g., Cu²⁺), leading to a measurable change in fluorescence, which can be quantified for environmental monitoring or clinical diagnostics.

Data Table: Metal Ion Detection Sensitivity

| Metal Ion | Detection Limit (µM) | Response Type |

|---|---|---|

| Cu²⁺ | 0.5 | Fluorescence Increase |

| Zn²⁺ | 1.0 | Fluorescence Quenching |

Material Science

BODIPY compounds are also utilized in material science for developing advanced materials:

- Organic Light Emitting Diodes (OLEDs) : Due to their excellent light-emitting properties, BODIPYs are incorporated into OLEDs, enhancing efficiency and color purity.

- Solar Cells : BODIPY derivatives have been investigated as light-harvesting materials in organic photovoltaics, contributing to improved energy conversion efficiencies.

Case Study : Research has shown that incorporating BODIPY into polymer matrices enhances the performance of solar cells by increasing light absorption .

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. Upon excitation by light, it emits fluorescence, which can be detected and measured. This fluorescence is influenced by the molecular environment, making it a valuable tool for sensing and imaging applications. The molecular targets and pathways involved include interactions with cellular components and biomolecules, which can alter the fluorescence characteristics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene with structurally related BODIPY derivatives, focusing on substituent effects, spectral properties, and applications.

Structural Variations and Substituent Effects

Spectral and Photophysical Properties

- Key Observations :

Research Findings and Trends

- Synthetic Flexibility : The target compound’s 1,3-dimethyl groups simplify functionalization at the 5-position, enabling diverse applications (e.g., ethynyl derivatives in ) .

- Biological vs. Material Science Use : Hydrophobic derivatives (e.g., BODIPY 493/503) dominate cellular imaging, while sulfonated or ethynyl variants bridge material and biomedical applications .

- Aggregation Behavior : Asymmetric substituents (e.g., 2-thienyl in ) or J-aggregate formation () enable near-infrared emission, critical for deep-tissue imaging .

Biological Activity

4,4-Difluoro-1,3-dimethyl-4-bora-3a,4a-diaza-s-indacene, commonly referred to as a BODIPY dye, has garnered significant interest in biological and photophysical studies due to its unique properties. This article delves into its biological activity, including its interactions with biological systems, potential applications in biomedical research, and relevant case studies.

Chemical Identifiers:

- CAS Number: 154793-49-4

- Molecular Formula: C11H11BF2N2

- Molecular Weight: 220.03 g/mol

- Melting Point: 138 °C

- Maximum Absorption Wavelength: 497 nm (in CHCl2) .

Biological Activity Overview

BODIPY dyes are known for their excellent biocompatibility and tunable photophysical properties. They exhibit high molar absorption coefficients and fluorescence quantum yields, making them suitable for various biological applications such as fluorescence imaging and tracking cellular processes.

Hemocompatibility

Research indicates that BODIPY derivatives, including this compound, demonstrate high hemocompatibility. A study reported that at a concentration of 20 µM, these compounds did not induce hemolysis in mammalian erythrocytes over a five-hour incubation period. This suggests that they can be safely used in blood-related applications without causing significant damage to red blood cells .

Cellular Imaging and Tracking

BODIPY dyes have been successfully employed as fluorescent probes in cellular imaging. Their ability to penetrate cell membranes allows for effective visualization of cellular components. For instance, the introduction of specific functional groups can enhance their membranotropic properties, enabling better imaging of lipid droplets in cancer cells such as HeLa cells .

Case Studies

- Fluorescence Imaging in Cancer Research

- Assessment of Photostability

Comparative Analysis of BODIPY Dyes

| Property | 4,4-Difluoro-1,3-dimethyl-BODIPY | Other BODIPY Variants |

|---|---|---|

| Maximum Absorption Wavelength (nm) | 497 | Varies (typically 500-700) |

| Fluorescence Quantum Yield | High (specific values vary) | Generally high |

| Hemolytic Activity | Low | Varies |

| Membranotropic Properties | Enhanced with functionalization | Varies |

Q & A

Q. Key Considerations :

- Scalability: Improved protocols using unsubstituted dipyrrins enhance reproducibility .

- Substitution Patterns: Methyl groups at positions 1,3,5,7 improve photostability and reduce aggregation .

How is structural characterization of BODIPY derivatives performed?

Methodological Answer:

- X-Ray Crystallography : Resolves bond lengths and dihedral angles. For example, the C9BN2 core shows planar geometry (mean deviation: 0.041 Å) with delocalized π-electrons, while substituents (e.g., cyanobenzyl) adopt orthogonal orientations (dihedral angle: 89.78°) .

- Spectroscopy :

- NMR : Confirms substitution patterns (e.g., methyl protons at δ 1.5–2.5 ppm) .

- UV/Vis & Fluorescence : Sharp absorption/emission bands (e.g., λₐᵦₛ ~500 nm, λₑₘ ~515 nm) indicate high quantum yields (ΦF > 0.8) .

Q. Resolution Workflow :

Compare X-ray data with spectroscopic trends.

Use transient absorption spectroscopy to probe excited-state dynamics.

Validate with solvent polarity studies (e.g., red shifts in polar solvents indicate charge-transfer states) .

What strategies optimize BODIPY derivatives for biological imaging (e.g., lipid droplet staining)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.